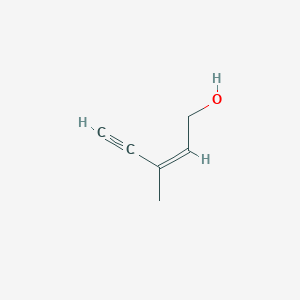

(Z)-3-Methylpent-2-en-4-yn-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-methylpent-2-en-4-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-3-6(2)4-5-7/h1,4,7H,5H2,2H3/b6-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJHASYJQIRSLE-XQRVVYSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/CO)/C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201334886 | |

| Record name | (2Z)-3-Methyl-2-penten-4-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6153-05-5, 105-29-3 | |

| Record name | (2Z)-3-Methyl-2-penten-4-yn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6153-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentol cis-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2Z)-3-Methyl-2-penten-4-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-3-methylpent-2-en-4-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PENTOL, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3L27C7DKP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Z)-3-Methylpent-2-en-4-yn-1-ol basic properties

An In-Depth Technical Guide to (Z)-3-Methylpent-2-en-4-yn-1-ol: Synthesis, Properties, and Reactivity

Introduction

This compound, a conjugated enyne alcohol, is a pivotal building block in synthetic organic chemistry. Its unique molecular architecture, featuring a primary alcohol, a Z-configured double bond, and a terminal alkyne, provides a versatile platform for constructing complex molecular targets. This trifunctional arrangement allows for a wide array of chemical transformations, making it an intermediate of significant interest for researchers in drug discovery, natural product synthesis, and materials science.

This guide provides a comprehensive overview of the fundamental properties, synthesis, and chemical reactivity of this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage this compound's synthetic potential. The discussion emphasizes the causality behind its reactivity and outlines validated protocols for its synthesis and application.

Core Physicochemical and Spectroscopic Properties

This compound is a colorless to light yellow liquid with a characteristic odor.[1][2] The conjugated enyne system is the dominant structural feature, influencing its electronic properties and reactivity.[3] The molecule's physical properties are summarized in Table 1.

Data Presentation: Physical & Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 6153-05-5 | [1] |

| Molecular Formula | C₆H₈O | [1] |

| Molecular Weight | 96.13 g/mol | [1] |

| Appearance | Colorless to yellowish liquid | [1][2] |

| Boiling Point | 171 °C (at 760 Torr); 65 °C (at 9.4 Torr / 1.25 kPa) | [1][4] |

| Density | 0.940 g/cm³ | [1] |

| Refractive Index | 1.4445 - 1.4465 | [1] |

| Flash Point | 65 °C | [1] |

| LogP | 0.55820 | [1] |

Spectroscopic Profile (Predicted)

Proton Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The conjugated system and the electronegative oxygen atom will cause characteristic downfield shifts.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Acetylenic (C≡C-H ) | ~3.0 - 3.2 | Doublet (d) | 1H |

| Vinylic (=C-H ) | ~5.6 - 5.8 | Triplet of doublets (td) | 1H |

| Methylene (-CH ₂-OH) | ~4.2 - 4.3 | Doublet (d) | 2H |

| Methyl (-CH ₃) | ~1.9 - 2.0 | Singlet (s) or fine coupling | 3H |

| Hydroxyl (-OH ) | Variable (broad singlet) | Broad Singlet (br s) | 1H |

Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence of the key functional groups present in the molecule.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching (broad) | 3200 - 3600 |

| C-H (sp) | Stretching | ~3300 |

| C-H (sp²) | Stretching | 3010 - 3095 |

| C≡C (Alkyne) | Stretching | 2100 - 2260 |

| C=C (Alkene) | Stretching | 1600 - 1680 |

| C-O (Alcohol) | Stretching | 1050 - 1150 |

Synthesis and Stereochemical Control

The primary industrial synthesis of this compound involves the acid-catalyzed allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol.[4] This process is noteworthy as it establishes the crucial Z-alkene geometry. The stereoselectivity in enyne synthesis is a significant challenge, and various methods have been developed to control this outcome.[5]

Workflow: Synthesis via Allylic Rearrangement

The synthesis is a two-stage process, starting from readily available precursors.

Caption: Two-stage synthesis of the target compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established industrial procedures.[4]

Part A: Synthesis of 3-Methyl-1-penten-4-yn-3-ol

-

Catalyst Preparation: In a reactor cooled to below -40°C, add liquid ammonia. While stirring, introduce metallic calcium followed by bubbling acetylene gas to form a dispersion of calcium acetylide.

-

Alkynylation: Cool the reaction mixture to -60°C. Slowly add methyl vinyl ketone while maintaining a moderate flow of acetylene. Control the temperature at approximately -55°C for 25 minutes.

-

Workup: Gradually raise the temperature to -5°C over 90 minutes to evaporate the ammonia. Add equal volumes of diethyl ether and water. Neutralize the mixture by adding a 50% aqueous acetic acid solution, keeping the temperature below 15°C.

-

Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with a saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate. Recover the diethyl ether and distill the crude product to yield 3-methyl-1-penten-4-yn-3-ol.

Part B: Allylic Rearrangement to this compound

-

Reaction Setup: Dissolve the 3-methyl-1-penten-4-yn-3-ol from Part A in a suitable solvent such as isopropyl ether.

-

Catalysis: Add dilute sulfuric acid (e.g., 20%) to the solution while stirring. Heat the reaction mixture to approximately 35-55°C for 1-2 hours.[4][6] The acid protonates the tertiary hydroxyl group, which leaves as water, generating a carbocation intermediate that rearranges to the more stable primary alcohol.

-

Workup: Cool the reaction mixture and separate the layers. Wash the organic layer with a saturated sodium bicarbonate solution until neutral, followed by a water wash.

-

Purification: Dry the organic layer and remove the solvent under reduced pressure. The resulting concentrate can be purified by vacuum distillation to yield this compound with high Z-isomer content.[6]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from its three distinct reactive sites: the primary alcohol, the terminal alkyne, and the conjugated enyne system.

Diagram: Key Reactive Sites and Transformations

Caption: Reactive centers of this compound.

-

Reactions at the Alcohol Group:

-

Esterification: As a primary alcohol, it readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides) to form corresponding esters.[7] This is useful for installing protecting groups or modifying the molecule's properties.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (Z)-3-methylpent-2-en-4-ynal, using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). This aldehyde is a valuable intermediate for further C-C bond formations.

-

-

Reactions at the Alkyne Group:

-

Sonogashira Coupling: The terminal alkyne is an excellent substrate for palladium-copper catalyzed Sonogashira coupling with aryl or vinyl halides.[8] This reaction is a cornerstone of modern organic synthesis for creating complex conjugated systems.

-

Propargyl Alcohol Reactivity: The molecule belongs to the class of propargyl alcohols, which are known for their rich and diverse reactivity.[9] They can undergo a variety of transformations catalyzed by transition metals like gold, silver, or cobalt, leading to valuable products such as α,β-unsaturated carbonyl compounds or furans.[10]

-

-

Reactions of the Conjugated En-yne System:

-

Enhanced Reactivity: The conjugation of the double and triple bonds creates a delocalized π-electron system.[11][12] This electronic communication enhances the reactivity of the molecule in cycloaddition reactions and makes it susceptible to conjugate additions.

-

Enyne Metathesis: The enyne moiety can participate in enyne metathesis reactions, a powerful tool for ring construction in organic synthesis.[3]

-

Applications in Research and Development

The primary application of this compound is as a C6 building block in the total synthesis of Vitamin A and related carotenoids.[7][13]

-

Vitamin A Synthesis (Isler Synthesis): In a key step of the Isler synthesis, the Grignard reagent of this compound is coupled with a C14 aldehyde component.[13] This reaction constructs the C20 carbon skeleton of Vitamin A, which is then elaborated through subsequent reduction and rearrangement steps.

-

Fragrance and Flavor Industry: Its unique structure makes it a valuable intermediate in the production of various fragrances and flavors.[1][2]

-

Natural Product Synthesis: It serves as a starting material for synthesizing other complex natural products. For instance, it is used in the synthesis of prolycopene and the antifungal agents Leucosceptroids A and B.[6]

Conclusion

This compound is a compound of significant strategic importance in organic synthesis. Its well-defined stereochemistry and multiple functional groups offer a predictable and versatile platform for molecular construction. The established synthesis via allylic rearrangement provides reliable access to this key intermediate. For researchers and drug development professionals, a thorough understanding of its properties and reactivity is essential for designing efficient synthetic routes to high-value targets, from essential vitamins to novel bioactive compounds. The continued exploration of transition-metal-catalyzed reactions involving this enyne alcohol promises to further expand its synthetic utility.

References

-

Zeni, G., et al. (2001). Stereoselective Synthesis of (Z)-Enynes via Pd(II)/CuI(I)-Catalyzed Cross-Coupling Reaction of bis-Vinylic Tellurides with 1-Alkynes. Organic Letters, 3(26), 4211-4214. Available at: [Link]

-

He, X.-Y., & Wang, Z.-X. (2021). Synthesis of 1,4-enynes via nickel-catalyzed cross-coupling of allylic alcohols with alkynylzinc reagents. Chemical Communications, 57(90), 11977-11980. Available at: [Link]

-

Rawsource. (2024). Propargyl alcohol uses - Synthesis, and Safety. Available at: [Link]

-

Wikipedia. (2024). Propargyl alcohol. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of enynes. Available at: [Link]

-

Pennell, M. (2014). Gold Catalysed Reactions of Propargylic Alcohols. UCL Discovery. Available at: [Link]

-

Fiksdahl, A., et al. (2022). Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. ChemistryOpen, 11(4), e202200010. Available at: [Link]

-

Xiao, N., et al. (2021). Access to Z-Selective 1,3-Enynes via Ni-Catalyzed Intermolecular Cross-Alkylalkynylation of Terminal Alkynes. Organic Letters, 23(13), 5172-5177. Available at: [Link]

-

Reddy, R. S. (2015). Catalytic σ-activation of carbon-carbon triple bonds: Reactions of propargylic alcohols and alkynes. RSC Advances, 5(121), 99961-99979. Available at: [Link]

-

NINGBO SINOPHARM. (2024). What is the structural formula for this compound? Available at: [Link]

-

BLOOM Tech. (n.d.). This compound CAS 6153-05-5. Available at: [Link]

-

PubChem. (n.d.). (Z)-3-methylpent-2-en-4-yne-1,1-diol. National Center for Biotechnology Information. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Enyne synthesis by olefination. Available at: [Link]

-

Tykwinski, R. R. (2003). Cross-conjugated Enyne Oligomers: Synthesis, Properties, and Potential Applications. Library and Archives Canada. Available at: [Link]

-

Wang, L., et al. (2017). Stereoselective Synthesis of Allenyl Alcohols by Cobalt(III)-Catalyzed Sequential C-H Bond Addition to 1,3-Enynes and Aldehydes. Angewandte Chemie International Edition, 56(30), 8917-8921. Available at: [Link]

-

Wang, Y., et al. (2024). Chemo- and stereoselective synthesis of Z-alkenes via electrochemical Pd-catalyzed alkyne reduction. Organic & Biomolecular Chemistry, 22, 192-197. Available at: [Link]

-

He, X.-Y., & Wang, Z.-X. (2021). Synthesis of 1,4-enynes via nickel-catalyzed cross-coupling of allylic alcohols with alkynylzinc reagents. Chemical Communications, 57, 11977-11980. Available at: [Link]

-

NINGBO SINOPHARM. (2024). What is used for this compound. Available at: [Link]

-

Engle, K. M., & Yu, J.-Q. (2013). Accessing Z-Enynes via Co-Catalyzed Propargylic Dehydrogenation. Angewandte Chemie International Edition, 52(46), 12192-12195. Available at: [Link]

-

Pfeffer, C., et al. (2021). Stereo- and Regioselective Dimerization of Alkynes to Enynes by Bimetallic Syn-Carbopalladation. ACS Catalysis, 11(9), 5674-5684. Available at: [Link]

- Google Patents. (2012). EP2225193B1 - Photochemical isomerization of a pent-2-en-4-yn-1-ol.

-

Hou, Z., et al. (2008). π-Conjugated Aromatic Enynes as a Single-Emitting Component for White Electroluminescence. Angewandte Chemie International Edition, 47(7), 1292-1295. Available at: [Link]

-

Fiveable. (n.d.). Conjugated Enone Definition. Available at: [Link]

-

Wikipedia. (2024). Enyne. Available at: [Link]

-

Tang, B. Z., et al. (2019). Conjugated polymers developed from alkynes. National Science Review, 6(3), 436-448. Available at: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. Enyne - Wikipedia [en.wikipedia.org]

- 4. 3-Methyl-2-penten-4-yn-1-ol: Properties and Production process_Chemicalbook [chemicalbook.com]

- 5. Accessing Z-Enynes via Co-Catalyzed Propargylic Dehydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 6153-05-5 [chemicalbook.com]

- 7. bloomtechz.com [bloomtechz.com]

- 8. rawsource.com [rawsource.com]

- 9. Propargyl alcohol - Wikipedia [en.wikipedia.org]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. fiveable.me [fiveable.me]

- 12. academic.oup.com [academic.oup.com]

- 13. EP2225193B1 - Photochemical isomerization of a pent-2-en-4-yn-1-ol - Google Patents [patents.google.com]

(Z)-3-Methylpent-2-en-4-yn-1-ol spectroscopic data (NMR, IR, MS)

An In-depth Spectroscopic Guide to (Z)-3-Methylpent-2-en-4-yn-1-ol

Authored by: A Senior Application Scientist

Introduction

This compound (CAS No: 6153-05-5) is a versatile bifunctional organic compound with the molecular formula C₆H₈O.[1][2] This molecule features a primary alcohol, a Z-configured trisubstituted alkene, and a terminal alkyne, making it a highly valuable building block in organic synthesis. Its strategic importance is highlighted by its application as a key intermediate in the synthesis of carotenoids like prolycopene, fragrances, and various pharmaceutical compounds, including potent antifungal agents like Leucosceptroids A and B.[3][4]

The precise stereochemistry of the C2=C3 double bond is critical for its reactivity and the stereochemical outcome of subsequent synthetic transformations. Therefore, unambiguous structural confirmation is paramount. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and confirm the structure and stereochemistry of the (Z)-isomer. The causality behind experimental choices and the interpretation of spectral data are explained from the perspective of field-proven application science.

Molecular Structure and Stereochemical Elucidation

The defining feature of this compound is the Zusammen (together) configuration of the double bond. This means the two higher-priority groups, the hydroxymethyl (-CH₂OH) at C2 and the ethynyl (-C≡CH) at C3, are on the same side of the double bond. This specific spatial arrangement directly influences the magnetic environment of nearby protons and carbons, leading to a unique spectroscopic fingerprint, particularly in NMR.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR are essential, with 2D techniques like NOESY being decisive for confirming the Z-geometry.

Expertise in Practice: Why NMR is Crucial

The key to differentiating the (Z) and (E) isomers lies in the nuclear Overhauser effect (NOE), a through-space interaction between protons that are close to each other. In the (Z)-isomer, the vinylic proton (H2) is spatially proximate to the methyl protons (on C5). A 2D NOESY experiment would show a cross-peak between these protons, which would be absent in the (E)-isomer. This provides irrefutable evidence of the stereochemistry.[5]

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity.

| Proton Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Key Insights |

| -OH | ~1.5 - 3.0 | Broad Singlet | 1H | Chemical shift is variable and concentration-dependent. Disappears upon D₂O exchange. |

| H4 (-C≡CH) | ~3.1 | Singlet | 1H | The acetylenic proton is deshielded by the triple bond's anisotropy. |

| H1 (-CH₂OH) | ~4.3 | Doublet | 2H | Allylic position and proximity to the electronegative oxygen cause a significant downfield shift. Coupled to the vinylic H2. |

| H2 (=CH) | ~5.8 | Triplet (or Quartet) | 1H | Vinylic proton, its chemical shift is characteristic of its position on the double bond. Coupled to the H1 protons. |

| H5 (-CH₃) | ~1.9 | Singlet | 3H | Methyl group attached to the double bond. Its singlet nature indicates no adjacent protons for coupling. |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of unique carbon environments and their functional group type.

| Carbon Assignment | Chemical Shift (δ) ppm (Predicted) | Key Insights |

| C5 (-CH₃) | ~23 | Typical range for a methyl group on a double bond. |

| C1 (-CH₂OH) | ~58 | Allylic carbon attached to an oxygen atom, shifted downfield. |

| C4 (-C≡CH) | ~80 | sp-hybridized carbon of the terminal alkyne. |

| C3 (-C≡CH) | ~88 | sp-hybridized carbon attached to the double bond. |

| C2 (=CH) | ~130 | sp²-hybridized carbon of the alkene. |

| C3 (=C-CH₃) | ~138 | Quaternary sp²-hybridized carbon of the alkene. |

Experimental Protocol: NMR Sample Preparation

A self-validating protocol ensures reproducibility and high-quality data.

-

Solvent Selection: Dissolve ~5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for moderately polar compounds and its single deuterium lock signal.

-

Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Sample Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Acquisition: Acquire ¹H, ¹³C, and 2D NOESY spectra on a spectrometer operating at a field strength of 300 MHz or higher for optimal resolution.

Caption: Standard workflow for NMR analysis of the target compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is distinguished by several characteristic absorption bands.

Expertise in Practice: Interpreting the Spectrum

The IR spectrum provides a quick quality control check. The simultaneous presence of a strong, sharp peak around 3300 cm⁻¹ (alkynyl C-H) and a broad peak in the 3200-3600 cm⁻¹ region (O-H) is a definitive indicator of a terminal alkynyl alcohol. The position of the C=C stretch can also offer subtle clues about substitution and conjugation.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| ~3300 | Alcohol (-OH) | O-H Stretch | Strong, Broad |

| ~3300 | Terminal Alkyne (-C≡C-H) | C-H Stretch | Strong, Sharp |

| ~2950-2850 | Alkyl (CH₂, CH₃) | C-H Stretch | Medium |

| ~2100 | Alkyne (-C≡C-) | C≡C Stretch | Weak to Medium |

| ~1650 | Alkene (-C=C-) | C=C Stretch | Medium |

| ~1050 | Primary Alcohol | C-O Stretch | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a single drop of the neat liquid sample of this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.

Expertise in Practice: Predicting Fragmentation

For this molecule, under Electron Ionization (EI), the molecular ion (M⁺˙) is expected at m/z 96, corresponding to the molecular weight of C₆H₈O (96.13 g/mol ).[1][2] The fragmentation pathways are predictable based on the functional groups. The most likely fragmentation events are α-cleavage adjacent to the oxygen atom and the loss of stable neutral molecules, which helps in piecing together the molecular structure.

| m/z Value | Proposed Fragment | Identity of Lost Neutral | Key Insights |

| 96 | [C₆H₈O]⁺˙ | - | Molecular Ion (M⁺˙) |

| 95 | [C₆H₇O]⁺ | H˙ | Loss of a hydrogen radical. |

| 79 | [C₆H₇]⁺ | OH˙ | Loss of a hydroxyl radical. |

| 67 | [C₅H₇]⁺ | -CH₂OH | Loss of the hydroxymethyl radical (α-cleavage). |

| 65 | [C₅H₅]⁺ | H₂O + CH | Complex rearrangement and loss. |

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: The sample is typically introduced via a gas chromatograph (GC-MS) for separation and purification or via a direct insertion probe. For a volatile liquid like this, GC-MS is ideal.

-

Ionization: In the ion source, high-energy electrons (~70 eV) bombard the gaseous molecules, ejecting an electron to form a radical cation, the molecular ion (M⁺˙).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, generating the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a self-validating system for its unambiguous identification. ¹H and ¹³C NMR establish the carbon skeleton and proton connectivity, with 2D NOESY serving as the definitive tool for confirming the Z-stereochemistry. IR spectroscopy provides rapid confirmation of the key alcohol and terminal alkyne functional groups. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. Together, these techniques form the cornerstone of quality control and structural verification for this vital synthetic intermediate.

References

- Benchchem. A Spectroscopic Duel: Unmasking the (E) and (Z) Isomers of 3-Methyl-3-penten-2-one.

- ChemicalBook. This compound(6153-05-5) 1H NMR spectrum.

- Guidechem. This compound 6153-05-5.

- ChemicalBook. This compound | 6153-05-5.

- Shaanxi BLOOM Tech Co., Ltd. What is used for this compound.

- Chegg.com. Solved 7. The 'H-NMR spectrum of one stereoisomer of 3-methylpent-2-en-4-yn-1-ol is given below.

- PubChem. (Z)-3-methylpent-2-en-4-yne-1,1-diol.

- ChemScene. This compound | 6153-05-5.

- LookChem. This compound.

- PubChemLite. This compound.

Sources

(Z)-3-Methylpent-2-en-4-yn-1-ol synthesis from 3-methyl-1-penten-4-yn-3-ol

An In-Depth Technical Guide on the Synthesis of (Z)-3-Methylpent-2-en-4-yn-1-ol from 3-methyl-1-penten-4-yn-3-ol

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a critical building block in the industrial production of Vitamin A and other carotenoids.[1][2][3] The core of this synthesis is the acid-catalyzed allylic rearrangement of the tertiary alcohol, 3-methyl-1-penten-4-yn-3-ol. This document delves into the underlying reaction mechanisms, provides a detailed, step-by-step experimental protocol, and discusses key process parameters that influence yield and stereoselectivity. It is intended for researchers, chemists, and process development professionals in the fields of organic synthesis and pharmaceutical manufacturing.

Introduction

The strategic synthesis of polyfunctional molecules from readily available precursors is a cornerstone of modern organic chemistry. This compound is a molecule of significant industrial importance, primarily serving as the key C6 building block in the renowned Isler synthesis of Vitamin A.[3][4] Its unique structure, featuring a (Z)-configured double bond, a terminal alkyne, and a primary alcohol, makes it a versatile intermediate for constructing complex isoprenoid chains.

The most industrially viable route to this enynol is through a controlled allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol, an inexpensive tertiary alcohol produced from the reaction of methyl vinyl ketone with acetylene.[4][5] This transformation, while conceptually simple, requires careful control of reaction conditions to favor the desired (Z)-isomer and prevent competing side reactions.

1.1 Key Chemical Structures

| Compound Name | Structure | Role |

| 3-Methyl-1-penten-4-yn-3-ol | HC≡C-C(OH)(CH₃)-CH=CH₂ | Starting Material |

| This compound | HC≡C-C(CH₃)=CH-CH₂OH | Target Product (Z-isomer) |

| (E)-3-Methylpent-2-en-4-yn-1-ol | HC≡C-C(CH₃)=CH-CH₂OH | Isomeric Byproduct (E-isomer) |

Mechanistic Insights and Related Rearrangements

The conversion of 3-methyl-1-penten-4-yn-3-ol is a classic example of an acid-catalyzed allylic rearrangement, a process closely related to the Meyer-Schuster and Rupe rearrangements.[6][7][8]

2.1 The Meyer-Schuster and Rupe Rearrangements

Typically, the acid-catalyzed reaction of tertiary propargyl alcohols leads to α,β-unsaturated carbonyl compounds.[6][7]

-

Meyer-Schuster Rearrangement: A 1,3-hydroxyl shift that ultimately yields α,β-unsaturated aldehydes or ketones.[6][9]

-

Rupe Rearrangement: A competing pathway for tertiary alcohols that yields α,β-unsaturated ketones.[6][10][11]

The synthesis of this compound is achieved by utilizing milder conditions that facilitate the initial 1,3-allylic transposition of the hydroxyl group but are not harsh enough to drive the subsequent tautomerization to a carbonyl compound. The driving force is the formation of a more stable, conjugated primary alcohol from a less stable tertiary alcohol.

2.2 Proposed Reaction Mechanism

The reaction proceeds through a stabilized carbocation intermediate. The key steps are:

-

Protonation: The tertiary hydroxyl group is protonated by the acid catalyst (e.g., H₂SO₄), forming a good leaving group (water).

-

Carbocation Formation: Loss of water generates a resonance-stabilized tertiary allylic/propargylic carbocation.

-

Nucleophilic Attack: A water molecule attacks the primary carbon of the vinyl group in a 1,3-transposition. This step is reversible and establishes the geometry of the double bond.

-

Deprotonation: Loss of a proton yields the thermodynamically more stable primary allylic alcohol as a mixture of (Z) and (E) isomers.

Caption: Proposed mechanism for the acid-catalyzed rearrangement.

Detailed Experimental Protocol

This protocol is adapted from established industrial procedures.[5][12] It is designed to be self-validating by providing clear steps for reaction, workup, and purification.

3.1 Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles | Notes |

| 3-Methyl-1-penten-4-yn-3-ol | C₆H₈O | 96.13 | 100.0 g | 1.04 | Starting material |

| Isopropyl Ether | C₆H₁₄O | 102.17 | 500.0 g | - | Solvent |

| Dilute Sulfuric Acid | H₂SO₄ | 98.08 | As needed | - | Catalyst, to pH 2.0-3.0 |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~300 mL | - | For neutralization |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Drying agent |

3.2 Synthesis Procedure

Caption: Step-by-step experimental workflow diagram.

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve 100.0 g of 3-methyl-1-penten-4-yn-3-ol in 500.0 g of isopropyl ether.[12]

-

Catalyst Addition: Begin stirring and slowly add dilute sulfuric acid (e.g., a 0.1% solution) until the pH of the aqueous phase (if a small amount of water is present or added) is between 2.0 and 3.0.[12] The use of a mild acid concentration is crucial to prevent over-reaction to the Rupe product or polymerization.

-

Reaction: Gently heat the mixture in a water bath to a constant temperature of 34–36°C.[12] Maintain this temperature with continuous stirring for approximately 60 minutes. The progress of the reaction can be monitored by Gas Chromatography (GC).

-

Workup - Phase Separation: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel. Separate the lower aqueous layer from the upper organic (isopropyl ether) layer.[5][12]

-

Neutralization and Washing: Wash the organic layer twice with 150 mL portions of saturated sodium bicarbonate solution to neutralize any remaining acid catalyst.[12] Follow with a single wash with water to remove residual salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the isopropyl ether solvent under reduced pressure.[5][12]

-

Purification: The resulting crude oil is purified by vacuum distillation.[12] This step is critical as both the starting material and the product are heat-sensitive and can polymerize.[5]

3.3 Expected Results and Characterization

-

Yield: Reported yields for this procedure are approximately 80-87%.[5][12]

-

Isomer Ratio: The rearrangement typically yields an isomeric mixture of about 85% (Z)-isomer and 15% (E)-isomer.[3] The isomers can be separated by fractional distillation.

-

Physical Properties:

Process Considerations and Optimization

-

Catalyst: While dilute sulfuric acid is effective and inexpensive, research has shown that acidic ionic liquids can also catalyze this rearrangement, sometimes offering improved selectivity and easier separation.[5]

-

Temperature Control: This is perhaps the most critical parameter. Temperatures above 40°C can increase the rate of polymerization and the formation of Rupe rearrangement byproducts. The specified range of 34-36°C is optimal for favoring the desired allylic alcohol.[12]

-

Safety: The enynol products are heat-sensitive and can polymerize, potentially exothermically.[5] Distillation should be performed under high vacuum to keep the pot temperature low. The use of a falling film reboiler or steam distillation is recommended for larger scales to minimize thermal stress on the material.[5]

Conclusion

The acid-catalyzed allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol is a robust and efficient method for the synthesis of this compound. A thorough understanding of the underlying mechanism, particularly its relationship to the Meyer-Schuster and Rupe rearrangements, allows for precise control of the reaction. By carefully managing parameters such as pH, temperature, and purification methods, high yields of this industrially vital intermediate can be reliably achieved. This guide provides the foundational knowledge and a validated protocol for scientists and engineers working on the synthesis of carotenoids and related fine chemicals.

References

-

Meyer–Schuster rearrangement - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]

-

Rupe Rearrangement - YouTube. (2025, December 26). Retrieved January 13, 2026, from [Link]

-

Xi, C., et al. (2005). A facile Zr-mediated approach to (Z)-enynols and its application to regio- and stereoselective synthesis of fully substituted dihydrofurans. The Journal of Organic Chemistry, 70(17), 6999–7002. [Link]

-

Xi, C., et al. (2005). A Facile Zr-Mediated Approach to (Z)-Enynols and Its Application to Regio- and Stereoselective Synthesis of Substituted Dihydrofurans. The Journal of Organic Chemistry, 70(17), 7001. [Link]

-

Xi, C., et al. (2005). A Facile Zr-Mediated Approach to (Z)-Enynols and Its Application to Regio- and Stereoselective Synthesis of Fully Substituted Dihydrofurans. ACS Publications. Retrieved January 13, 2026, from [Link]

-

Meyer-Schuster Rearrangement. (n.d.). Merck Index. Retrieved January 13, 2026, from [Link]

-

Schneider, C. C., et al. (2010). Transmetalation of Z-Telluroenynes: Stereoselective Synthesis of Z-Enynols and Their Application in Palladium-Catalyzed Cyclization. Organic Letters, 12(4), 840–843. [Link]

-

Rupe rearrangement | Request PDF. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Li, Y., et al. (2022). Recent advances in the cascade reactions of enynols/diynols for the synthesis of carbo- and heterocycles. Organic Chemistry Frontiers. [Link]

-

Li, Y., et al. (2022). Recent advances in the cascade reactions of enynols/diynols for the synthesis of carbo- and heterocycles. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Rupe Rearrgment | PPTX. (n.d.). Slideshare. Retrieved January 13, 2026, from [Link]

-

Ghosh, A., et al. (2023). Nonclassical Arylative Meyer–Schuster Rearrangement through Ni-Catalyzed Inner-Sphere Acyloxy Migration. ACS Catalysis. [Link]

-

Schneider, C. C., et al. (2010). Transmetalation of Z-Telluroenynes: Stereoselective Synthesis of Z-Enynols and Their Application in Palladium-Catalyzed Cyclization. Organic Letters. [Link]

-

Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts. (2022, August 31). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

The Meyer–Schuster Rearrangement. (n.d.). Organic Reactions. Retrieved January 13, 2026, from [Link]

-

Enone synthesis by oxidation or hydrolysis. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

-

A Simple and Versatile Re-Catalyzed Meyer-Schuster Rearrangement of Propargylic Alcohols to α,β-Unsaturated Carbonyl Compounds | Request PDF. (2025, August 6). ResearchGate. Retrieved January 13, 2026, from [Link]

-

This compound CAS 6153-05-5. (n.d.). Shaanxi BLOOM Tech Co., Ltd. Retrieved January 13, 2026, from [Link]

-

Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

-

Gold-Catalyzed Enynal and Enynol Coupling by Selectively Steering Two Transient Vinyl-Gold Intermediates. (2022, December 9). Organic Letters. [Link]

-

Enyne synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

-

What is the structural formula for this compound? (2024, January 2). BLOOM TECH. Retrieved January 13, 2026, from [Link]

-

What is used for this compound. (2024, January 2). BLOOM TECH. Retrieved January 13, 2026, from [Link]

- Photochemical isomerization of a pent-2-en-4-yn-1-ol. (n.d.). Google Patents.

-

What are two synthetic methods to make an α,β-unsaturated carbonyl compounds supported by example and mechanism with every method? (2021, December 22). Quora. Retrieved January 13, 2026, from [Link]

-

Meyer–Schuster Rearrangement. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Synthesis of unsaturated esters, amides and carboxylic acids. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

-

α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. (2021, July 15). PMC - NIH. [Link]

-

Converting Unsaturated Acids to β-Chiral Aldehydes. (2018, January 31). ChemistryViews. [Link]

-

α,β-Unsaturated carbonyl compound - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. EP2225193B1 - Photochemical isomerization of a pent-2-en-4-yn-1-ol - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. 3-Methyl-2-penten-4-yn-1-ol: Properties and Production process_Chemicalbook [chemicalbook.com]

- 6. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]

- 7. Meyer-Schuster Rearrangement [drugfuture.com]

- 8. Rupe Rearrgment | PPTX [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound | 6153-05-5 [chemicalbook.com]

An In-depth Technical Guide to (Z)-3-Methylpent-2-en-4-yn-1-ol: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

(Z)-3-Methylpent-2-en-4-yn-1-ol , a key bifunctional building block in organic synthesis, possesses a unique molecular architecture that has cemented its importance in the production of vital pharmaceuticals and complex organic molecules. This guide provides a comprehensive overview of its physical and chemical properties, a detailed examination of its synthesis, and an exploration of its characteristic reactivity, offering a critical resource for professionals in the chemical and pharmaceutical sciences.

Core Molecular Characteristics

This compound, with the CAS number 6153-05-5, is a structurally intriguing molecule featuring a Z-configured trisubstituted alkene, a terminal alkyne, and a primary allylic alcohol. This arrangement of functional groups within a compact six-carbon skeleton imparts a distinct reactivity profile, making it a versatile intermediate.[1][2]

Structural and Physicochemical Properties

The molecule's identity and fundamental properties are summarized below. It typically presents as a colorless to light yellow liquid with a characteristic odor.[1][3]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈O | [1] |

| Molecular Weight | 96.13 g/mol | [1] |

| CAS Number | 6153-05-5 | [1] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Boiling Point | 171 °C | [1] |

| 65 °C at 1.253 kPa | [4] | |

| Density | 0.940 g/cm³ | [1] |

| Refractive Index | 1.4445 - 1.4465 | [1] |

| Flash Point | 65 °C | [1] |

Synthesis Pathway: The Allylic Rearrangement

The principal industrial route to this compound is through a carefully controlled acid-catalyzed allylic rearrangement of its precursor, 3-methyl-1-penten-4-yn-3-ol.[1][5] This transformation, often referred to as a Meyer-Schuster-like rearrangement, is a cornerstone of industrial vitamin A synthesis.[5]

Caption: Synthetic pathway to this compound.

Experimental Protocol: Acid-Catalyzed Allylic Rearrangement

This protocol details the synthesis of this compound from 3-methyl-1-penten-4-yn-3-ol.

Materials:

-

3-Methyl-1-penten-4-yn-3-ol

-

Isopropyl ether or Chloroform

-

Dilute Sulfuric Acid (e.g., 21.5%)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

-

Reaction Setup: In a suitably sized reaction vessel equipped with a stirrer and heating mantle, dissolve 115 g of 3-methyl-1-penten-4-yn-3-ol in 250 ml of a solvent such as isopropyl ether or chloroform.[1]

-

Acid Addition: With continuous stirring, add 300 mL of dilute sulfuric acid (21.5%) to the solution.[1]

-

Reaction Conditions: Heat the reaction mixture to 55°C and maintain this temperature for 2 hours.[1]

-

Workup:

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Allow the layers to separate and collect the organic layer.

-

Wash the organic layer twice with 100 mL portions of saturated sodium bicarbonate solution to neutralize any remaining acid.[1]

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield this compound. This method is also effective in separating the desired Z-isomer from the E-isomer byproduct.[6]

-

This procedure typically yields a product with a high percentage of the desired Z-isomer (around 85%).[1] More recent methodologies have explored the use of acidic ionic liquids as catalysts to improve the selectivity towards the Z-isomer.[1]

Spectroscopic and Analytical Profile

A comprehensive analysis of this compound is crucial for its identification and quality control. While publicly accessible, detailed spectral data with peak assignments is limited, the following provides an expected profile based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetylenic proton, the vinylic proton, the methylene protons of the alcohol, and the methyl protons. The coupling constants between the vinylic and methylene protons would be characteristic of the Z-geometry.

-

¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to the different carbon environments: the two sp-hybridized carbons of the alkyne, the two sp²-hybridized carbons of the alkene, the sp³-hybridized carbon of the methylene group adjacent to the hydroxyl, and the sp³-hybridized carbon of the methyl group.[4][7][8]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the key functional groups:

-

A broad O-H stretch from the alcohol group, typically in the region of 3200-3600 cm⁻¹.

-

A sharp C≡C-H stretch for the terminal alkyne around 3300 cm⁻¹.

-

A C=C stretch for the alkene, likely around 1650 cm⁻¹.

-

A C-O stretch for the primary alcohol, typically in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum, under electron ionization (EI), would be expected to show a molecular ion peak (M⁺) at m/z 96. Common fragmentation patterns for allylic alcohols include the loss of a water molecule (M-18), and cleavage of the C-C bond alpha to the oxygen atom.[9]

Chemical Reactivity and Synthetic Applications

The trifunctional nature of this compound dictates its reactivity, allowing for selective transformations at the alcohol, alkene, and alkyne moieties.

Reactions at the Hydroxyl Group

-

Esterification: The primary alcohol can be readily converted to esters through reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions.[3][10][11][12][13][14]

-

Oxidation: As a primary allylic alcohol, it can be selectively oxidized to the corresponding aldehyde, (Z)-3-methylpent-2-en-4-ynal, using mild oxidizing agents like manganese dioxide (MnO₂).[15][16]

Reactions Involving the Unsaturated System

-

Grignard Reaction: In its most prominent industrial application, this compound is a key C6 building block in the synthesis of Vitamin A. It undergoes a Grignard reaction with a C14-aldehyde component.[17][18]

-

Reduction: The double and triple bonds can be selectively or fully reduced using various catalytic hydrogenation methods.

Caption: Overview of key reactions of this compound.

Safety and Handling

This compound is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation.[6]

-

Handling: Use in a well-ventilated area, and keep away from heat, sparks, and open flames.[6] Employ non-sparking tools and take precautionary measures against static discharge.[6] Personal protective equipment, including safety goggles, gloves, and flame-retardant clothing, should be worn.[6]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6]

-

Stability: The compound may be unstable at elevated temperatures and can be prone to polymerization.[3]

Conclusion

This compound stands as a testament to the enabling power of small, functionalized molecules in complex chemical synthesis. Its strategic importance, particularly in the synthesis of Vitamin A, underscores the value of understanding its fundamental physical and chemical properties. This guide provides a foundational knowledge base for researchers and professionals, facilitating its effective and safe application in the development of pharmaceuticals and other high-value chemical entities.

References

-

ResearchGate. (n.d.). 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. Retrieved January 14, 2026, from [Link]

-

Scribd. (2020, November 22). Allylic Rearrangement 0. Retrieved January 14, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 14, 2026, from [Link]

-

MDPI. (n.d.). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Retrieved January 14, 2026, from [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). 3-methylpent-2-en-4-yn-1-ol. Retrieved January 14, 2026, from [Link]

-

WordPress. (n.d.). Manganese Dioxide, MnO2. Retrieved January 14, 2026, from [Link]

-

SpectraBase. (n.d.). (Z)-3-Phenylpent-2-en-4-yn-1-ol - Optional[13C NMR] - Chemical Shifts. Retrieved January 14, 2026, from [Link]

-

YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism. Retrieved January 14, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Manganese(IV) oxide. Retrieved January 14, 2026, from [Link]

-

YouTube. (2021, January 21). 12.4 Grignard Reagents | Organic Chemistry. Retrieved January 14, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 14, 2026, from [Link]

-

Bloomtechz. (2024, January 2). What is used for this compound. Retrieved January 14, 2026, from [Link]

-

LookChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

-

YouTube. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved January 14, 2026, from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved January 14, 2026, from [Link]

-

YouTube. (2021, February 14). Esterification continued. Retrieved January 14, 2026, from [Link]

-

J-GLOBAL. (n.d.). Reversible allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol to 3-methyl-2-penten-4-yn-1-ol. Retrieved January 14, 2026, from [Link]

-

YouTube. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved January 14, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 14, 2026, from [Link]

-

YouTube. (2023, September 20). How to Make Esters through Esterification | Examples Explained!. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 3-Methylpent-2-en-4-ynal. Retrieved January 14, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). 3-Penten-2-one, 4-methyl-. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 3-Methyl-4-penten-2-ol. Retrieved January 14, 2026, from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved January 14, 2026, from [Link]

-

Doc Brown's Chemistry. (2025, October 27). 3-methylpentane low high resolution H-1 proton nmr spectrum. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). 3-Penten-2-one, 4-methyl-. Retrieved January 14, 2026, from [Link]

-

YouTube. (2020, July 29). Reactions of Alcohols - Esterification (A2 Chemistry). Retrieved January 14, 2026, from [Link]

Sources

- 1. 3-Methyl-2-penten-4-yn-1-ol: Properties and Production process_Chemicalbook [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. bloomtechz.com [bloomtechz.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. compoundchem.com [compoundchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. Ester synthesis by esterification [organic-chemistry.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. youtube.com [youtube.com]

- 15. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]

- 16. Manganese(IV) oxide [organic-chemistry.org]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

An In-depth Technical Guide to (Z)-3-Methylpent-2-en-4-yn-1-ol (CAS 6153-05-5): A Strategic Building Block in Complex Synthesis

This guide provides an in-depth technical overview of (Z)-3-methylpent-2-en-4-yn-1-ol, a pivotal intermediate in organic synthesis. Targeted at researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explore the causality behind its synthesis, the nuances of its reactivity, and its strategic application in constructing high-value molecules, including vitamins and potential therapeutic agents.

Core Compound Profile and Significance

This compound, CAS number 6153-05-5, is a bifunctional organic molecule featuring a primary alcohol, a Z-configured trisubstituted alkene, and a terminal alkyne. This unique combination of reactive sites makes it an exceptionally versatile building block.[1] It is not merely a laboratory curiosity but a commercially significant intermediate, most notably for its role as a key C6 precursor in the industrial synthesis of Vitamin A.[1][2] Its utility extends to the synthesis of other carotenoids, natural products with potent biological activities, and as a foundational scaffold for creating novel drug candidates.[2][3][4]

Physicochemical and Structural Data

A thorough understanding of a compound's physical properties is critical for its effective use in experimental design, including reaction setup, purification, and storage. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 6153-05-5 | [3][4][5][6][7] |

| Molecular Formula | C₆H₈O | [3][4][5][6][7][8] |

| Molecular Weight | 96.13 g/mol | [3][4][5][8] |

| Appearance | Colorless to light yellow liquid | [4][9] |

| Boiling Point | 171 °C | [3][4][5] |

| Density | 0.940 g/cm³ | [3][4][5] |

| Refractive Index | 1.4445 - 1.4465 | [3][4][5] |

| Flash Point | 65 °C | [3][4] |

| Storage | 2-8°C, under inert atmosphere | [3] |

| Canonical SMILES | C/C(=C\CO)/C#C | [3][10] |

Synthesis and Stereochemical Control

The primary industrial route to this compound is not a de novo construction but a strategic isomerization. The synthesis begins with a more readily accessible tertiary alcohol, which undergoes a controlled allylic rearrangement.

The Meyer-Schuster Rearrangement Logic

The synthesis hinges on the acid-catalyzed allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol.[2][11][12] This precursor is formed by the ethynylation of methyl vinyl ketone.[12] The subsequent rearrangement is crucial as it shifts the hydroxyl group from the tertiary C3 position to the primary C1 position, generating the desired enynol structure. The causality for the predominance of the (Z)-isomer (typically ~85% of the product mixture) lies in the sterically favored transition state of the rearrangement under kinetic control.[2] This stereoselectivity is paramount, as the Z-geometry is essential for subsequent steps in syntheses like that of Vitamin A.[2]

Chemical Reactivity and Mechanistic Profile

The synthetic power of this compound stems from its three distinct reactive centers, which can be addressed with high selectivity.

-

Primary Alcohol (-CH₂OH): This site readily undergoes oxidation to form the corresponding aldehyde ((Z)-3-methylpent-2-en-4-ynal), esterification with carboxylic acids, or conversion to a leaving group for nucleophilic substitution.[1]

-

Alkene (C=C): The electron-rich double bond can participate in electrophilic additions and is a key element in pericyclic reactions. Its Z-configuration is crucial for defining the stereochemistry of downstream products.

-

Terminal Alkyne (C≡CH): The acidic proton of the alkyne can be easily removed by a strong base (e.g., a Grignard reagent or organolithium) to generate a potent carbon nucleophile.[2] This acetylide is central to its use in forming new carbon-carbon bonds.

This polyreactivity makes the molecule a prime substrate for cascade reactions, enabling the rapid construction of complex carbocyclic and heterocyclic scaffolds from a simple starting material.[13]

Strategic Applications in Drug Discovery and Beyond

The structural features of this compound translate directly into high-value applications, particularly in pharmaceutical and nutraceutical development.

Cornerstone of Vitamin A Synthesis

The most prominent application is its role in the Isler synthesis of Vitamin A.[2] In this industrial process, the acetylide of this compound is generated and acts as the nucleophile in a Grignard reaction with a C14-aldehyde partner.[2] This coupling reaction elegantly forms the C20 backbone of Vitamin A. The predefined Z-geometry of the C6 fragment is critical for establishing the correct stereochemistry in the final product.

Platform for Pharmaceutical Scaffolds

Beyond vitamins, this enynol is a versatile starting point for synthesizing complex molecules with potential therapeutic value. It has been explicitly used as a reagent in the synthesis of:

-

Leucosceptroids A and B: Natural products noted for their potent antifungal properties.[11]

-

Prolycopene: A tangerine-colored isomer of lycopene.[11]

More broadly, its structure serves as an ideal platform for modification in drug discovery campaigns.[3] The ability to selectively functionalize the alcohol, alkene, or alkyne allows for the systematic exploration of chemical space to optimize interactions with biological targets, such as proteins or nucleic acids. It can be employed as a model compound for studying reaction mechanisms or as a fragment for building more complex lead compounds.

Validated Experimental Methodologies

To ensure reproducibility and success, the following protocols are provided based on established literature procedures.

Protocol 1: Synthesis via Allylic Rearrangement

This two-step protocol describes the synthesis of the target compound from methyl vinyl ketone.

Part A: Synthesis of 3-Methyl-1-penten-4-yn-3-ol (Precursor) [12]

-

Apparatus Setup: A three-necked flask equipped with a mechanical stirrer, a gas inlet, and a dry ice-acetone condenser is charged with ~500 mL of liquid ammonia.

-

Catalyst Formation: To the stirring liquid ammonia at -40°C or below, add small pieces of metallic calcium. Bubble acetylene gas through the solution to form calcium acetylide, observed as a dispersed solid.

-

Ethynylation: Cool the reaction mixture to -60°C. Slowly add methyl vinyl ketone dropwise while maintaining a moderate stream of acetylene. Control the temperature at approximately -55°C for 30 minutes.

-

Workup: Allow the ammonia to evaporate by warming the mixture to -5°C over 90 minutes. Add equal volumes of diethyl ether and water. Neutralize the mixture by carefully adding a 50% aqueous solution of acetic acid, keeping the temperature below 15°C.

-

Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude precursor can be purified by vacuum distillation.

Part B: Acid-Catalyzed Rearrangement to this compound [11][12]

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a condenser, dissolve the precursor alcohol (1 part by weight) in isopropyl ether (5 parts by weight).

-

Acid Catalysis: Add a catalytic amount of dilute sulfuric acid to adjust the pH of the aqueous phase to 2.0-3.0.

-

Reaction Conditions: Heat the mixture in a water bath to 34-36°C with continuous stirring for 60 minutes. Monitor the reaction progress by TLC or GC.

-

Workup: After completion, cool the mixture and transfer it to a separatory funnel. Separate the organic layer.

-

Purification: Wash the organic layer twice with saturated NaHCO₃ solution, followed by a water wash. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by vacuum evaporation. The final product is purified by fractional vacuum distillation to separate the (Z) and (E) isomers.

Conclusion

This compound is a testament to the power of strategic molecular design. Its value lies not just in its structure, but in the controlled and selective reactivity it offers. For the synthetic chemist, it is a reliable tool for C-C bond formation and the introduction of key functional groups. For the drug development professional, it represents a versatile scaffold, readily adaptable for the synthesis of complex natural products and the generation of new chemical entities. A comprehensive understanding of its synthesis, stereochemistry, and reactivity profile, as detailed in this guide, is essential for unlocking its full potential in both academic research and industrial application.

References

- Recent advances in the cascade reactions of enynols/diynols for the synthesis of carbo- and heterocycles - Organic Chemistry Frontiers (RSC Publishing).

- This compound 6153-05-5. Auspai Pty Ltd.

- This compound - LookChem.

- This compound | 6153-05-5 - ChemicalBook.

- This compound 6153-05-5 - Guidechem.

- 6153-05-5 | MFCD00063203 | this compound | AA Blocks.

- 6153-05-5 | MFCD00063203 | this compound.

- What is used for this compound.

- This compound CAS 6153-05-5.

- 6153-05-5 | this compound | ChemScene.

- 3-Methyl-2-penten-4-yn-1-ol: Properties and Production process - ChemicalBook.

- EP2225193B1 - Photochemical isomerization of a pent-2-en-4-yn-1-ol - Google P

- 22.2: Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions - Chemistry LibreTexts.

- What is the structural formula for this compound?

- This compound - PubChemLite.

- 3-Methylpent-2-en-4-ynal | C6H6O | CID 53914181 - PubChem.

Sources

- 1. bloomtechz.com [bloomtechz.com]

- 2. EP2225193B1 - Photochemical isomerization of a pent-2-en-4-yn-1-ol - Google Patents [patents.google.com]

- 3. lookchem.com [lookchem.com]

- 4. guidechem.com [guidechem.com]

- 5. auspai.com.au [auspai.com.au]

- 6. aablocks.com [aablocks.com]

- 7. 6153-05-5 | MFCD00063203 | this compound [aaronchem.com]

- 8. chemscene.com [chemscene.com]

- 9. bloomtechz.com [bloomtechz.com]

- 10. PubChemLite - this compound (C6H8O) [pubchemlite.lcsb.uni.lu]

- 11. This compound | 6153-05-5 [chemicalbook.com]

- 12. 3-Methyl-2-penten-4-yn-1-ol: Properties and Production process_Chemicalbook [chemicalbook.com]

- 13. Recent advances in the cascade reactions of enynols/diynols for the synthesis of carbo- and heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

stereochemistry of 3-methylpent-2-en-4-yn-1-ol isomers

An In-depth Technical Guide to the Stereochemistry of 3-Methylpent-2-en-4-yn-1-ol Isomers

Abstract

The stereoisomers of 3-methylpent-2-en-4-yn-1-ol represent a critical nexus in the industrial synthesis of high-value compounds, including Vitamin A and various carotenoids. The geometric configuration about the C2-C3 double bond dictates the synthetic utility of this C6 building block, making stereochemical control, separation, and characterization paramount for researchers and professionals in drug development and fine chemical manufacturing. This guide provides a comprehensive technical overview of the core stereochemical principles, stereoselective synthesis methodologies, separation protocols, and advanced analytical characterization of the (E) and (Z)-isomers of 3-methylpent-2-en-4-yn-1-ol. It is designed to bridge foundational concepts with field-proven applications, offering both causal explanations for experimental choices and detailed, actionable protocols.

Introduction: The Stereochemical Imperative

The conjugated enyne motif is a cornerstone of many biologically active natural products and pharmaceuticals.[1] In the specific case of 3-methylpent-2-en-4-yn-1-ol, the geometric isomerism—(Z) or (E)—is not a trivial structural variance. It is the determining factor in its subsequent reactivity and suitability for complex molecular construction.

-

(Z)-3-Methylpent-2-en-4-yn-1-ol (cis-isomer) is a pivotal intermediate in the industrial synthesis of Vitamin A and its derivatives.[2] Its specific spatial arrangement is essential for achieving the correct stereochemistry in the final polyene chain.

-

(E)-3-Methylpent-2-en-4-yn-1-ol (trans-isomer) serves as the C6 starting component for the synthesis of important carotenoids such as astaxanthin and zeaxanthin.[2]

The industrial synthesis of these isomers typically begins with the allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol, which yields an isomeric mixture, predominantly the (Z)-isomer.[2][3] Consequently, a robust understanding of the reaction mechanism, alongside efficient separation and analytical validation techniques, is indispensable for any process chemist in this field.

Structural Analysis of (E) and (Z) Isomers

The core stereochemical feature of 3-methylpent-2-en-4-yn-1-ol is the geometric isomerism at the disubstituted alkene. This arises from the restricted rotation around the carbon-carbon double bond, leading to two distinct and separable compounds.

-

(Z)-Isomer (cis): The higher priority groups on each carbon of the double bond (the hydroxymethyl group, -CH₂OH, and the methyl group, -CH₃) are on the same side of the double bond.

-

(E)-Isomer (trans): The higher priority groups are on opposite sides of the double bond.

This structural difference profoundly impacts the physical properties and spectroscopic signatures of the isomers.

Data Presentation: Physical Properties

A summary of the distinct physical properties of the (E) and (Z) isomers is presented below. These differences form the basis for their separation via fractional distillation.

| Property | This compound | (E)-3-Methylpent-2-en-4-yn-1-ol | Source |

| CAS Number | 6153-05-5 | 6153-06-6 | [4][5] |

| Appearance | Oily, colorless to yellowish liquid | Oily, colorless to yellowish liquid | [3][6] |

| Boiling Point | 65°C @ 1.253 kPa (9.4 Torr) | 73°C @ 1.253 kPa (9.4 Torr) | [3] |

| Refractive Index | 1.4820 @ 20°C | 1.4934 @ 20°C | [3] |

| Density | ~0.940 g/cm³ | ~0.858 g/cm³ @ 26°C | [6][7] |

Stereoselective Synthesis and Separation

The primary industrial route to 3-methylpent-2-en-4-yn-1-ol is not a stereospecific synthesis but rather a stereoselective one that produces a mixture, which must then be separated.

Core Synthesis: Acid-Catalyzed Allylic Rearrangement

The most common synthesis involves the sulfuric acid-catalyzed allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol.[3] This reaction proceeds via a carbocation intermediate, with the thermodynamic stability of the products influencing the final isomeric ratio. The (Z)-isomer is typically the major product, forming in ratios of approximately 78-85%.[2][3]

Causality Behind the Method: This rearrangement is an efficient way to convert a tertiary propargyl alcohol into a more synthetically versatile primary allylic alcohol. The use of an acid catalyst facilitates the departure of the hydroxyl group as water, leading to the formation of a resonance-stabilized carbocation. The subsequent nucleophilic attack by water at the primary position yields the desired product mixture. The preference for the (Z)-isomer is attributed to a kinetically controlled pathway in the protonation and rearrangement steps, although thermodynamic factors also play a role.

Experimental Protocol: Synthesis of (E/Z)-3-Methylpent-2-en-4-yn-1-ol Mixture

This protocol is adapted from established industrial procedures.[3]

Materials:

-

3-Methyl-1-penten-4-yn-3-ol (iso-C6 alcohol)

-

Isopropyl ether (or Chloroform)

-

Sulfuric acid, dilute (e.g., 20-25%)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Reaction vessel with stirring, heating mantle, and condenser

Procedure:

-

Dissolution: Dissolve 115 g of 3-methyl-1-penten-4-yn-3-ol in 250 mL of isopropyl ether in the reaction vessel with vigorous stirring.

-

Acid Addition: Carefully add 300 mL of 21.5% dilute sulfuric acid to the solution.

-

Reaction: Heat the biphasic mixture to 55°C and maintain this temperature with continuous stirring for 2 hours.

-

Quenching & Separation: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic (upper) layer.

-

Washing: Wash the organic layer twice with 100 mL portions of saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the isopropyl ether solvent using a rotary evaporator. The resulting crude oil is a mixture of (Z)- and (E)-3-methylpent-2-en-4-yn-1-ol. The typical yield is around 85-90%, with a (Z):(E) ratio of approximately 85:15.[3]

Separation Protocol: Fractional Distillation

The significant difference in boiling points between the (Z) and (E) isomers allows for their efficient separation by fractional distillation under reduced pressure.[3]

Self-Validation: The efficacy of the separation is continuously monitored by taking small aliquots from the distillate and analyzing them by Gas Chromatography (GC) or NMR spectroscopy to determine the isomeric purity.

Procedure:

-

Setup: Assemble a fractional distillation apparatus with a vacuum pump and a Vigreux column of suitable length for efficient separation.

-

Distillation: Charge the crude isomeric mixture into the distillation flask. Apply vacuum (e.g., 9-10 Torr) and gently heat the flask.

-

Fraction Collection:

-

Collect the first fraction distilling at ~65°C. This fraction will be highly enriched in the lower-boiling (Z)-isomer .

-

As the temperature rises, change the receiving flask. The fraction distilling at ~73°C will be enriched in the higher-boiling (E)-isomer .

-

-

Purity Analysis: Analyze the purity of each collected fraction using GC or NMR. Fractions that do not meet the desired purity can be combined with the next batch for re-distillation.

Visualization: Synthesis and Separation Workflow

The overall process from starting material to separated, pure isomers is depicted below.

Caption: Workflow for the synthesis and separation of 3-methylpent-2-en-4-yn-1-ol isomers.

Advanced Analytical Characterization

Unambiguous determination of the stereochemistry is crucial. While physical properties provide a basis for separation, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), offer definitive structural proof.

NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for differentiating the (E) and (Z) isomers. The key lies in the spatial proximity of substituents, which can be confirmed using the Nuclear Overhauser Effect (NOE).

Expertise & Causality: In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks appear between protons that are close in space (< 5 Å), regardless of their bonding connectivity. This allows for the direct probing of the geometry around the double bond.[8][9]

-

For the (Z)-isomer: A strong NOE correlation is expected between the protons of the hydroxymethyl group (-CH₂OH) and the protons of the methyl group (-CH₃), as they are on the same side of the double bond.

-

For the (E)-isomer: An NOE correlation would be observed between the hydroxymethyl protons (-CH₂OH) and the vinylic proton (=CH-).

Visualization: Key NOE Correlations for Isomer Identification

Caption: Diagnostic NOE correlations for the structural assignment of (E) and (Z) isomers.

Conclusion and Future Outlook

The stereoisomers of 3-methylpent-2-en-4-yn-1-ol are foundational building blocks whose utility is strictly defined by their geometry. The acid-catalyzed rearrangement of 3-methyl-1-penten-4-yn-3-ol remains the workhorse for their industrial production, yielding a predictable, (Z)-isomer-rich mixture. Mastery of fractional distillation for separation and NMR spectroscopy for definitive characterization are therefore non-negotiable skills for scientists working in this area.